H-DL-Phe(4-NO2)-OH

Description

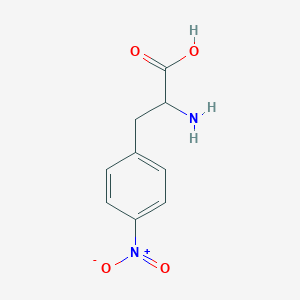

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVVZTAFGPQSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862482 | |

| Record name | 4-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-40-9, 1991-83-9, 949-99-5 | |

| Record name | 4-Nitro-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: WNR D1YZVQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC148865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2922-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Phe(4-NO2)-OH chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of H-DL-Phe(4-NO2)-OH, also known as DL-4-Nitrophenylalanine. This non-proteinogenic amino acid is a valuable tool in various research and development fields, particularly in peptide synthesis and the study of protein structure and function.

Chemical Structure and Properties

H-DL-Phe(4-NO2)-OH is a derivative of the essential amino acid phenylalanine, characterized by a nitro group (-NO2) substituted at the para-position (position 4) of the phenyl ring. This modification significantly alters the electronic and steric properties of the amino acid, making it a useful probe in biochemical and pharmaceutical research.[1][2]

The chemical structure of H-DL-Phe(4-NO2)-OH is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of H-DL-Phe(4-NO2)-OH is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(4-nitrophenyl)propanoic acid | [1][2] |

| Synonyms | DL-4-Nitrophenylalanine, H-DL-p-nitrophenylalanine | [2] |

| CAS Number | 2922-40-9 | [3] |

| Molecular Formula | C9H10N2O4 | [1][3] |

| Molecular Weight | 210.19 g/mol | [1][3] |

| Appearance | White to yellow solid powder | [3] |

| Melting Point | 236-237 °C (decomposes) | |

| Solubility | Soluble in 1 M NaOH (25 mg/mL) | [3][4][5] |

| pKa (of DL-Phenylalanine) | pK1 = 2.58, pK2 = 9.24 | [6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of H-DL-Phe(4-NO2)-OH shows a precursor ion [M+H]+ at m/z 211.0713.[2]

-

Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a KBr disc or mull, shows characteristic peaks for the amino acid functional groups and the nitro group.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group on the phenyl ring.[8][9]

-

Synthesis

H-DL-Phe(4-NO2)-OH can be synthesized by the nitration of DL-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the para-substituted product and minimize the formation of ortho- and meta-isomers.

Biological Activity and Applications

While the prompt's initial context mentioned "ergogenic supplements," this appears to be a general classification from a supplier and not a specific, documented biological role for H-DL-Phe(4-NO2)-OH.[3] The primary utility of this compound lies in its application as a specialized tool in research and development.

Unnatural Amino Acid Incorporation

H-DL-Phe(4-NO2)-OH, particularly its individual enantiomers, is widely used as an unnatural amino acid for incorporation into proteins. This is typically achieved through amber suppression technology, where an orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to recognize the unnatural amino acid and insert it in response to a UAG stop codon in the mRNA sequence.[10][11]

Fluorescence Quenching and FRET

The nitro group on the phenyl ring of 4-nitrophenylalanine makes it an effective fluorescence quencher.[12] This property is utilized in Förster Resonance Energy Transfer (FRET) studies to probe protein conformation, dynamics, and interactions.[13][14] When placed in proximity to a fluorescent amino acid, such as tryptophan, the fluorescence of the donor is quenched by the 4-nitrophenylalanine acceptor. Changes in the distance between the donor and acceptor, due to conformational changes in the protein, can be monitored by changes in fluorescence intensity.

Signaling Pathway Diagrams

While direct involvement of H-DL-Phe(4-NO2)-OH in specific signaling pathways is not extensively documented, its incorporation into peptides and proteins can be used to study various cellular processes. For example, a peptide containing 4-nitrophenylalanine could be designed as a substrate for a specific protease involved in a signaling cascade. The cleavage of the peptide can be monitored by the de-quenching of a fluorescent group, providing a means to assay the activity of the protease and, by extension, the signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Phe(4-NO2)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a DL-4-nitrophenylalanine residue using Fmoc chemistry.

Materials:

-

Rink amide resin

-

Fmoc-DL-Phe(4-NO2)-OH

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-DL-Phe(4-NO2)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

Experimental Workflow Diagrams

Conclusion

H-DL-Phe(4-NO2)-OH is a versatile synthetic amino acid with significant applications in peptide and protein research. Its unique properties, stemming from the presence of the nitro group, enable detailed investigations into protein structure, function, and dynamics. The protocols and information provided in this guide serve as a valuable resource for researchers looking to utilize this compound in their work.

References

- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 12. bachem.com [bachem.com]

- 13. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-4-Nitrophenylalanine (CAS 2922-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-4-Nitrophenylalanine, identified by CAS number 2922-40-9, is a synthetic, non-proteinogenic amino acid derivative of phenylalanine.[1] Structurally, it is characterized by a nitro group (-NO2) substituted at the para (4-position) of the phenyl ring. This modification imparts unique chemical and spectroscopic properties, making it a valuable tool in various scientific disciplines. It is not found in nature but is produced industrially through the nitration of phenylalanine.[1]

This technical guide provides an in-depth overview of DL-4-Nitrophenylalanine, covering its physicochemical properties, synthesis protocols, key applications, and safety information. It is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or are considering this versatile compound in their work. Its applications range from being a fundamental building block in peptide synthesis and an intermediate for pharmaceuticals to serving as a sophisticated spectroscopic probe for studying protein structure and dynamics.[1][2][3]

Physicochemical and Spectroscopic Properties

DL-4-Nitrophenylalanine is typically a beige or white to off-white crystalline powder.[1][4] It has limited solubility in water but is soluble in various organic solvents such as DMSO and acetone.[1][5]

Physicochemical Data

| Property | Value | References |

| CAS Number | 2922-40-9 | [1][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][5][6] |

| Molecular Weight | 210.19 g/mol | [5][6] |

| Appearance | Beige to off-white powder | [1] |

| Melting Point | 236-237 °C (decomposes) | [1][5] |

| Boiling Point | 414.1 °C at 760 mmHg | [1] |

| Density | 1.408 g/cm³ (Predicted) | [1][5] |

| pKa | 2.12 (Predicted) | [5] |

| LogP | 1.77270 | [1] |

Spectroscopic Data

The nitro group provides a unique spectroscopic handle for characterization.

| Technique | Data Highlights | References |

| ¹H NMR | Can be used as an internal standard for quantitative NMR analysis. | [5][7] |

| Infrared (IR) | The symmetric stretching frequency of the nitro group is sensitive to the local molecular environment, making it an effective IR probe. This frequency shifts in response to changes in solvent or protein structure. | [3][8] |

| Mass Spec (MS) | GC-MS and MS-MS spectral data are available in public databases like NIST. | [6] |

Synthesis and Manufacturing

The primary industrial method for producing 4-Nitrophenylalanine is through the electrophilic nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[1][9] While this method is effective, controlling reaction conditions is crucial to maximize the yield of the desired para-isomer and minimize side reactions, such as the formation of condensation by-products.[9]

Experimental Protocol: Synthesis via Tubular Reactor

Recent studies have shown that using a tubular reactor can significantly improve yield and reduce reaction time compared to traditional batch reactors.[9] This method offers better control over the highly exothermic nitration reaction.[9]

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice-water bath

-

Tubular reactor setup

Procedure:

-

Prepare a mixed acid solution with a volume ratio of concentrated H₂SO₄ to concentrated HNO₃ of 2:1.[9]

-

Dissolve L-phenylalanine in the mixed acid. A patent suggests a concentration of 8.3g (0.05 mol) of phenylalanine in 40 mL of mixed acid.[10]

-

Set the temperature of the tubular reactor to 50°C.[9]

-

Continuously feed the phenylalanine-acid mixture into the tubular reactor.

-

Set the flow rate to achieve a residence time of 5 minutes within the reactor.[9]

-

The reaction product flowing out of the reactor is immediately mixed with an ice-water mixture to quench the reaction.[10]

-

Adjust the pH of the resulting solution to 7-8 to precipitate the product.[10]

-

Filter the mixture to collect the solid product, L-4-Nitrophenylalanine.

-

This optimized process can achieve a yield of up to 80.9%.[9]

Caption: General workflow for the synthesis of 4-Nitrophenylalanine.

Key Applications in Research and Development

Building Block in Peptide Synthesis

DL-4-Nitrophenylalanine is frequently used in solution-phase and solid-phase peptide synthesis.[5] As an unnatural amino acid, its incorporation can introduce novel properties into peptides. The nitro group can serve as a convenient UV tag for detection or be chemically reduced to an amine for further conjugation or modification.[5]

Experimental Workflow: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the N-terminal Fmoc protecting group using a piperidine solution to expose the free amine.

-

Coupling: Couple Fmoc-DL-4-Nitrophenylalanine-OH to the growing peptide chain using standard coupling reagents (e.g., HBTU, HOBt).

-

Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for incorporating 4-Nitrophenylalanine into a peptide via SPPS.

Spectroscopic Probe in Structural Biology

The nitro group of L-4-Nitrophenylalanine acts as a sensitive infrared probe.[3] Its symmetric stretching frequency is highly responsive to the local electrostatic environment, red-shifting as the environment becomes more hydrophobic or buried within a protein structure.[3][8] This allows researchers to monitor local environmental changes with site-specificity.

Experimental Protocol: Genetic Incorporation and FTIR Analysis

-

Genetic Encoding: Utilize an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to genetically encode L-4-Nitrophenylalanine in response to an amber stop codon (TAG) in a target protein (e.g., superfolder green fluorescent protein, sfGFP).[3]

-

Protein Expression: Express the target protein in a suitable host (e.g., E. coli) grown in a medium supplemented with L-4-Nitrophenylalanine.

-

Protein Purification: Isolate and purify the modified protein containing the unnatural amino acid using standard chromatography techniques.

-

FTIR Spectroscopy: Acquire an FTIR spectrum of the purified protein.

-

Difference Spectroscopy: To isolate the signal of the nitro probe, use isotopic labeling (e.g., incorporating a ¹⁵NO₂ variant) and calculate a difference spectrum. The frequency shift of the ¹⁴NO₂ symmetric stretch between different sites in the protein reveals differences in their local environments.[3][8]

Caption: Experimental workflow for protein analysis using 4-Nitrophenylalanine.

Other Key Applications

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex pharmaceutical compounds, particularly for drugs targeting neurological disorders.[2][11] The nitro group can be readily reduced to an amine (forming 4-Aminophenylalanine), which can then participate in a wide range of coupling reactions.

-

Analytical Standard: Due to its distinct signals, it is used as an internal standard for the accurate quantification of other amino acids, such as β-N-methylamino-L-alanine (L-BMAA), in complex environmental samples using ¹H NMR.[5]

-

Biochemical Research: It is employed in studies of enzyme kinetics and protein structure-activity relationships, helping to elucidate the mechanisms of biomolecules.[1][11]

Safety, Handling, and Storage

DL-4-Nitrophenylalanine is classified as acutely toxic if swallowed.[4][6] Proper safety precautions are mandatory when handling this compound.

| Hazard Information | Details | References |

| GHS Pictogram | GHS06 (Skull and crossbones) | [5] |

| Signal Word | Danger | [4] |

| Hazard Statement | H301: Toxic if swallowed | [4][6] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [4] |

Handling Recommendations:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12]

-

For operations that may generate dust, use a NIOSH-approved N95 dust mask.

-

Avoid contact with skin, eyes, and clothing.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

The substance should be stored locked up.[4]

-

Keep away from incompatible materials and foodstuff containers. Some suppliers recommend storage at 0-8 °C.[2]

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 6. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Weight of H-DL-Phe(4-NO2)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine. This non-natural amino acid and its derivatives are of significant interest in biochemical research and pharmaceutical development, serving as versatile building blocks in peptide and protein synthesis to probe structure-activity relationships.[1] This document details its physicochemical properties, outlines a robust experimental protocol for molecular weight determination, and contextualizes its relevance within cellular signaling pathways.

Physicochemical Data Summary

The fundamental quantitative data for H-DL-Phe(4-NO2)-OH are summarized in the table below for clear and easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 210.19 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3][4][5] |

| CAS Number | 2922-40-9 | [2][3][4][5] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of H-DL-Phe(4-NO2)-OH is critical for its characterization and use in research and development. Mass spectrometry is a primary and highly accurate method for this purpose. The following is a detailed protocol for the analysis of H-DL-Phe(4-NO2)-OH using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of H-DL-Phe(4-NO2)-OH.

Materials and Reagents:

-

H-DL-Phe(4-NO2)-OH sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Calibrant solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix)

-

Micropipettes and sterile, filtered pipette tips

-

Vials for sample preparation and autosampler

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of H-DL-Phe(4-NO2)-OH at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of methanol and water.

-

To facilitate ionization, acidify the working solution by adding formic acid to a final concentration of 0.1%.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.

-

-

Mass Spectrometry Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the analyte.

-

-

Data Analysis:

-

The expected protonated molecule in positive ESI mode is [M+H]⁺. For H-DL-Phe(4-NO2)-OH with a molecular weight of 210.19, the expected m/z value for the singly charged protonated molecule is approximately 211.19.

-

Analyze the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Determine the accurate mass of this peak and compare it to the theoretical exact mass of C₉H₁₁N₂O₄⁺.

-

Significance in Cellular Signaling

The introduction of a nitro group onto a phenylalanine residue, as in H-DL-Phe(4-NO2)-OH, is of significant interest in the study of post-translational modifications. Specifically, it serves as a mimic for tyrosine nitration, a modification that occurs in vivo and can have profound effects on cellular signaling.

Protein tyrosine nitration is a post-translational modification that can interfere with or modulate signal transduction pathways, in some cases by competing with tyrosine phosphorylation.[6][7] This modification can alter a protein's structure, function, and interaction with other molecules, thereby impacting cellular processes.

The following diagram illustrates the conceptual relationship between tyrosine phosphorylation, a key event in many signaling cascades, and how it can be potentially influenced by tyrosine nitration.

References

- 1. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 6. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

H-DL-Phe(4-NO2)-OH: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine), a derivative of the essential amino acid phenylalanine. Utilized in biochemical research and pharmaceutical development, particularly as a building block in peptide synthesis and for studying protein structure-activity relationships, a thorough understanding of its safety profile is critical for laboratory and manufacturing applications.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of H-DL-Phe(4-NO2)-OH is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in a research setting.

| Property | Value | Reference |

| CAS Number | 2922-40-9 | [3] |

| Molecular Formula | C9H10N2O4 | [4] |

| Molecular Weight | 210.19 g/mol | [4] |

| Appearance | White to yellow solid powder | [5] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in 1 M NaOH | [5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |

Toxicological Profile

H-DL-Phe(4-NO2)-OH is classified as acutely toxic if swallowed.[4] The following sections detail the key toxicological endpoints and provide generalized experimental protocols for their assessment.

Acute Oral Toxicity

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

A standardized protocol for assessing acute oral toxicity is the Up-and-Down Procedure. This method is designed to estimate the LD50 using a minimal number of animals.

-

Animal Model: Typically, female rats from a standard laboratory strain are used.

-

Housing and Acclimation: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated for at least 5 days before the study.

-

Fasting: Prior to dosing, animals are fasted overnight (feed is withheld, but water is available).

-

Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal and Ocular Irritation

The potential for H-DL-Phe(4-NO2)-OH to cause skin and eye irritation should be considered. Generalized protocols for these assessments are described below.

Experimental Protocol: Acute Dermal Irritation (OECD TG 404)

-

Animal Model: Albino rabbits are typically used for this assay.[6]

-

Test Area Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the rabbit is clipped.[7]

-

Application: A 0.5 g sample of the test substance, moistened with a suitable vehicle, is applied to a small area of the skin and covered with a gauze patch.[7]

-

Exposure: The patch is left in place for 4 hours.[6]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental Protocol: Acute Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)

To reduce reliance on in vivo animal testing, in vitro methods are preferred. The Bovine Corneal Opacity and Permeability (BCOP) test is a widely accepted alternative.

-

Test System: Corneas are obtained from the eyes of freshly slaughtered cattle.

-

Application: The test substance is applied to the epithelial surface of the cornea.

-

Exposure and Incubation: The cornea is exposed to the substance for a defined period, followed by rinsing and incubation.

-

Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.

-

Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein dye that passes through it.

-

Data Analysis: The in vitro irritation score is calculated based on the opacity and permeability values.

Mutagenicity

The potential of a substance to induce genetic mutations is a critical toxicological endpoint. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for assessing mutagenicity.[8]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.[8]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]

-

Exposure: The test substance is mixed with the bacterial culture and the S9 fraction (if used) and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the absence of histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Handling and Safety Precautions

Based on the available safety data, the following handling and safety precautions are recommended when working with H-DL-Phe(4-NO2)-OH.

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dust is generated. |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |

| Spill Response | For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. For large spills, follow institutional protocols. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Workflows and Biological Context

To provide a clearer understanding of the safety assessment process and the biological context of this compound, the following diagrams are provided.

Caption: A generalized workflow for the safety assessment of a chemical substance like H-DL-Phe(4-NO2)-OH.

While H-DL-Phe(4-NO2)-OH itself does not have a well-defined signaling pathway, it is a derivative of phenylalanine. The metabolic pathway of phenylalanine is well-characterized, particularly in the context of the genetic disorder phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient.[9] This leads to the accumulation of phenylalanine and its metabolites.[9]

Caption: Simplified metabolic pathway of phenylalanine, the parent amino acid of H-DL-Phe(4-NO2)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of DL-p-Nitrophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for DL-p-Nitrophenylalanine, a crucial intermediate in the pharmaceutical and fine chemical industries. This document details established chemical synthesis methods and emerging biosynthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers and professionals in drug development and organic synthesis.

Chemical Synthesis: Direct Nitration of Phenylalanine

The most established method for synthesizing p-Nitrophenylalanine is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the directing effects of the amino acid side chain. Both batch and continuous flow (tubular reactor) methodologies have been effectively employed.

Batch Reactor Synthesis

The batch process involves the slow addition of a nitrating agent to a solution of phenylalanine at controlled temperatures. While a straightforward and common laboratory-scale method, it can be associated with longer reaction times and the formation of byproducts.

-

Preparation of the Phenylalanine Solution: Dissolve 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid (98%) in a three-necked flask equipped with a stirrer and a thermometer. This step should be performed in an ice bath to manage the exothermic dissolution.

-

Preparation of the Nitrating Mixture: In a separate beaker, prepare a mixed acid solution by carefully adding 20 mL of concentrated nitric acid (64%) to 20 mL of concentrated sulfuric acid (98%). Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the phenylalanine solution while maintaining the reaction temperature at 0°C. The addition should be controlled to prevent a rapid increase in temperature. After the complete addition, allow the reaction to stir for 3 hours at 0°C.[1]

-

Work-up and Isolation: Pour the reaction mixture over crushed ice. Neutralize the acidic solution with a saturated solution of sodium hydroxide or ammonia until the pH reaches 7-8.

-

Purification: The precipitated crude p-Nitrophenylalanine is collected by filtration, washed with cold water, and then recrystallized from hot water to yield the purified product.

Tubular Reactor Synthesis for Continuous Flow

Continuous flow synthesis using a tubular or coil reactor offers several advantages over the batch process, including improved heat and mass transfer, shorter reaction times, and potentially higher yields and purity.[1] This method is particularly amenable to industrial-scale production.

-

Reagent Preparation:

-

Prepare a solution of 8.3 g (0.05 mol) of L-phenylalanine in 20 mL of concentrated sulfuric acid (98%).

-

Prepare a separate solution of 20 mL of concentrated nitric acid (64%).

-

-

Reaction Setup: Utilize a coil reactor system with a specified length and internal diameter (e.g., 1-20 m length, 2-8 mm inner diameter) immersed in a temperature-controlled water bath.[2]

-

Continuous Nitration: Pump the two reagent solutions at controlled flow rates into a mixing junction before entering the heated coil reactor. A typical reaction temperature is 50°C with a residence time of 5 minutes.[1]

-

Quenching and Neutralization: The reaction mixture exiting the reactor is continuously quenched by mixing with an ice-water stream. The pH of the resulting solution is then adjusted to 7-8 with a base (e.g., ammonia) to precipitate the product.[2]

-

Isolation and Purification: The solid product is collected by continuous filtration and washed with water. Further purification can be achieved by recrystallization.

Quantitative Data for Direct Nitration

| Parameter | Batch Reactor | Tubular Reactor |

| Starting Material | L-Phenylalanine | L-Phenylalanine |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 0°C[1] | 50°C[1] |

| Reaction Time | 3 hours[1] | 5 minutes[1] |

| Yield | ~65.2%[1] | Up to 80.9%[1] |

Synthesis Pathway: Direct Nitration

Caption: Direct nitration of L-Phenylalanine.

Biosynthetic Pathways

In recent years, biosynthetic methods for producing p-Nitrophenylalanine have gained attention as greener and more sustainable alternatives to traditional chemical synthesis. These methods leverage engineered microorganisms to produce the target molecule from simple carbon sources.

De Novo Biosynthesis in Escherichia coli

Researchers have successfully engineered E. coli to produce p-Nitrophenylalanine de novo from glucose. This pathway involves the introduction of genes for the biosynthesis of p-aminophenylalanine (pA-Phe) and a subsequent N-oxygenase-catalyzed oxidation of the amino group to a nitro group.

-

Strain Engineering: An appropriate E. coli strain is engineered to express the necessary enzymes for the pA-Phe biosynthesis pathway. This typically involves genes such as papA, papB, and papC.

-

N-oxygenase Expression: A suitable N-oxygenase, such as AurF from Streptomyces thioluteus, is co-expressed to convert the intermediate pA-Phe to p-Nitrophenylalanine.

-

Fermentation: The engineered E. coli strain is cultured in a defined medium with glucose as the primary carbon source. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Induction: Gene expression is induced at an appropriate cell density (e.g., OD600 of 0.5-0.8) using an inducer like IPTG.

-

Product Isolation: The p-Nitrophenylalanine is then isolated and purified from the culture supernatant, often using chromatographic techniques.

Quantitative Data for De Novo Biosynthesis

| Parameter | E. coli Fermentation |

| Starting Material | Glucose |

| Key Enzymes | pA-Phe biosynthesis pathway enzymes, N-oxygenase (AurF) |

| Organism | Engineered Escherichia coli |

| Product Titer | Up to 2.22 g/L[3] |

De Novo Biosynthesis Workflow

Caption: De novo biosynthesis of p-Nitrophenylalanine.

Biocatalytic Synthesis from p-Nitrocinnamic Acid

Another biosynthetic approach involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the amination of p-nitrocinnamic acid. While this method is green and operates under mild conditions, it has historically suffered from low yields.

-

Reaction Setup: A solution of p-nitrocinnamic acid is prepared in a suitable buffer at an optimal pH (e.g., pH 10.5).

-

Enzymatic Reaction: L-phenylalanine ammonia-lyase is added to the substrate solution. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 hours).[2]

-

Product Isolation: The resulting p-Nitrophenylalanine is isolated and purified from the reaction mixture.

Quantitative Data for Biocatalytic Synthesis

| Parameter | PAL-catalyzed Amination |

| Starting Material | p-Nitrocinnamic acid |

| Enzyme | L-phenylalanine ammonia-lyase (PAL) |

| Temperature | 30°C[2] |

| pH | 10.5[2] |

| Reaction Time | 10 hours[2] |

| Yield | ~7%[2] |

Biocatalytic Synthesis Pathway

Caption: Biocatalytic synthesis from p-Nitrocinnamic Acid.

References

A Technical Guide to 4-Nitrophenylalanine Derivatives in Research and Drug Development

Introduction

4-Nitrophenylalanine (p-N-Phe) is a non-canonical amino acid that has emerged as a versatile building block in medicinal chemistry, biochemistry, and drug development. As a derivative of L-phenylalanine, it features a nitro group at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties.[1] The electron-withdrawing nature of the nitro group and its potential for chemical transformation make p-N-Phe and its derivatives valuable as pharmaceutical intermediates, probes for enzyme kinetics, and components of advanced drug delivery systems.[2][3] This guide provides a comprehensive overview of the synthesis, applications, and experimental protocols associated with 4-nitrophenylalanine derivatives, tailored for researchers and professionals in the field.

Synthesis of L-4-Nitrophenylalanine

The most common method for synthesizing L-4-Nitrophenylalanine is through the direct nitration of L-phenylalanine. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Experimental Protocol: Nitration of L-Phenylalanine

This protocol is synthesized from procedures reported in the literature.[4][5]

-

Preparation: Dissolve 10.0 g (60.6 mmol) of L-phenylalanine in 16 mL of concentrated sulfuric acid (95-98%) in a flask, maintaining the temperature at 0°C using an ice bath.[5]

-

Nitration: Add 3.0 mL of fuming nitric acid (90%) dropwise to the stirring solution.[5] It is critical to maintain the temperature at or below 0°C throughout the addition to minimize side-product formation.

-

Reaction: After the complete addition of nitric acid, allow the solution to stir for an additional 10-15 minutes at 0°C[5] or for up to 3 hours, depending on the desired yield.[4]

-

Quenching: Pour the reaction mixture slowly over approximately 200 mL of crushed ice to quench the reaction. Dilute the solution with water to a total volume of about 700 mL.[5]

-

Neutralization and Purification: Heat the solution to boiling and neutralize it by adding a base, such as lead carbonate (PbCO₃) or an alternative, until the pH is neutral.[5] Filter the resulting precipitate. The filtrate can then be further purified.

-

Isolation: Reduce the volume of the filtrate (e.g., to one-third of its original volume) to induce crystallization.[5]

-

Recrystallization: Filter the solid product and recrystallize from boiling water to obtain pure L-4-Nitrophenylalanine.[5][6]

Data Presentation: Synthesis of L-4-Nitrophenylalanine

The following table summarizes quantitative data from various reported synthesis protocols.

| Reactants | Acid Mixture (v/v or specific conc.) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-Phenylalanine | Conc. H₂SO₄, 90% HNO₃ | 0 | 0.25 | 50-55 | [5] |

| L-Phenylalanine | Conc. H₂SO₄ : Conc. HNO₃ (2:1) | 0 | 3 | 65.2 | [4] |

| L-Phenylalanine | Not Specified | Not Specified | Not Specified | 47 | [6] |

Visualization: Synthesis Workflow

Key Derivatives and Applications

The true utility of 4-Nitrophenylalanine lies in its role as a precursor to a wide range of derivatives with applications in pharmaceuticals and biochemical research.

Pharmaceutical Intermediates

4-Nitrophenylalanine derivatives are crucial intermediates in the synthesis of more complex molecules.[2] For instance, 4-nitrophenethylamine, derived from the decarboxylation of p-N-Phe, is a widely used intermediate in the pharmaceutical industry.[6] Another important application is the synthesis of 4-(4-nitrophenyl)thiomorpholine, a precursor for building blocks used in the development of antidiabetic, antimigraine, and kinase inhibitor drugs.[7][8]

Experimental Protocol: Synthesis of 4-Nitrophenethylamine HCl

This protocol is based on the decarboxylation of L-4-Nitrophenylalanine.[6]

-

Preparation: Ensure L-4-Nitrophenylalanine monohydrate is anhydrous. This can be achieved using a Dean-Stark apparatus with benzene as the solvent to remove water.[6]

-

Reaction Setup: Suspend 5.0 g (23.81 mmol) of anhydrous L-4-Nitrophenylalanine in 50 mL of diphenyl ether.

-

Decarboxylation: Add 0.17 g (2.37 mmol) of methyl ethyl ketone (MEK) to the suspension. Heat the mixture to 220°C for 3 hours. The reaction should result in a clear, dark red solution.[6]

-

Isolation: After cooling, the product (4-nitrophenethylamine) can be isolated and converted to its hydrochloride salt for improved stability and handling.

Enzyme Substrates and Probes

The 4-nitrophenyl group serves as an excellent chromophore. When a 4-nitrophenyl-containing substrate is cleaved by an enzyme, it releases 4-nitrophenol or 4-nitroaniline, which produces a distinct yellow color under alkaline conditions. This property is widely exploited for spectrophotometric enzyme assays.

A key example is the use of 4-nitrophenyl-glycoside derivatives to measure the activity of glycosidases.[3]

Experimental Protocol: β-N-Acetylhexosaminidase Activity Assay

This protocol is adapted from a study using a 4-nitrophenyl derivative.[3]

-

Reagent Preparation:

-

Substrate: Prepare a solution of 4-nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside (4NP-β-GalNAc).

-

Buffer: Prepare a 50 mM citrate-phosphate buffer, pH 4.5.

-

Stop Solution: Prepare a 0.1 M Na₂CO₃ solution.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme sample with the buffer.

-

Initiate the reaction by adding the 4NP-β-GalNAc substrate. The final reaction mixture should be incubated at 35°C.

-

-

Measurement:

-

At various time intervals, withdraw a 20 µL aliquot of the reaction mixture.

-

Immediately add the aliquot to 2.0 mL of the 0.1 M Na₂CO₃ stop solution. This halts the reaction and develops the yellow color of the released 4-nitrophenolate.

-

-

Quantification: Measure the absorbance of the solution at 405-420 nm using a spectrophotometer. Calculate the amount of released 4-nitrophenol using a standard curve. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of nitrophenol per minute under the specified conditions.[3]

Data Presentation: Enzyme Activity with Nitrophenyl Substrates

The table below shows the relative activity of β-N-acetylhexosaminidase with various nitrophenyl-based substrates.

| Enzyme | Substrate | Specific Activity (U/mg) | Reference |

| β-N-Acetylhexosaminidase | 4-Nitrophenyl-β-GalNAc | 422.2 | [3] |

| β-N-Acetylhexosaminidase | 2-Nitrophenyl-β-GalNAc | 416.7 | [3] |

| β-N-Acetylhexosaminidase | 4-Nitrophenyl-β-GlcNAc | Lower extent | [3] |

Prodrugs and Self-Immolative Systems

The nitro group is a key component in advanced drug delivery strategies, particularly Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this approach, a non-toxic prodrug containing a 4-nitrobenzyl group is administered.[9] A nitroreductase enzyme, often expressed specifically in target cells (e.g., cancer cells), reduces the nitro group to an amine or hydroxylamine. This reduction triggers a self-immolative electronic cascade, leading to the release of a potent cytotoxic drug precisely at the target site.[9] This mechanism minimizes systemic toxicity and enhances therapeutic efficacy.

Visualization: Prodrug Activation Pathway

Conclusion

4-Nitrophenylalanine and its derivatives represent a class of compounds with significant utility in modern chemical and biological sciences. From fundamental synthesis to sophisticated applications in enzyme kinetics and targeted cancer therapy, these molecules offer a robust platform for innovation. The ability to precisely synthesize p-N-Phe and subsequently modify it into various functional derivatives underscores its importance. For researchers in drug discovery, understanding the synthesis protocols, quantitative characteristics, and mechanistic pathways associated with these compounds is essential for leveraging their full potential in developing next-generation therapeutics and diagnostic tools.

References

- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitro-Containing Self-Immolative Systems for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of H-DL-Phe(4-NO2)-OH

An In-depth Technical Guide on the Core Physical and Chemical Properties of H-DL-Phe(4-NO2)-OH

Introduction

H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine, is a synthetic derivative of the essential amino acid phenylalanine.[1][2][3] It is characterized by the presence of a nitro group (-NO2) at the para (4-position) of the phenyl ring. This modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines, including biochemical research, pharmaceutical development, and peptide synthesis.[1][4][5][6] At room temperature, it typically presents as a white to off-white or beige crystalline solid or powder.[1][7]

Physical and Chemical Properties

The core physicochemical properties of H-DL-Phe(4-NO2)-OH are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the development of analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C9H10N2O4 | [1][8] |

| Molecular Weight | 210.19 g/mol | [1][8][9] |

| Appearance | White to off-white crystalline solid; Faintly yellow powder; Beige powder | [1][4][7] |

| Melting Point | 236-237 °C (decomposes) | [1][10] |

| Boiling Point | 414.1 °C at 760 mmHg | [1][9] |

| Density | 1.408 g/cm³ | [1] |

| Solubility | Limited solubility in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][7] |

| Polar Surface Area (PSA) | 109.14 Ų | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.77270 | [1] |

| Refractive Index | 1.614 | [1] |

Experimental Protocols

Synthesis of H-DL-Phe(4-NO2)-OH

A. Chemical Synthesis: Nitration of Phenylalanine

A common method for the synthesis of 4-nitrophenylalanine is the direct nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[11][12]

Protocol:

-

Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.[12]

-

Nitration: Add concentrated nitric acid dropwise to the stirring solution while maintaining the temperature at approximately 0°C.[12] A volume ratio of 2:1 for concentrated H2SO4 to concentrated HNO3 has been reported to yield good results.[11]

-

Reaction Time: Allow the reaction to stir for a specified period, for instance, 10-15 minutes after the addition of nitric acid is complete.[12] Other protocols have noted reaction times of up to 3 hours.[11]

-

Quenching: Pour the reaction mixture over ice to quench the reaction.[12]

-

Neutralization and Precipitation: Heat the diluted solution and neutralize it, for example, with lead carbonate (PbCO3).[12]

-

Filtration and Purification: Filter the resulting precipitate. The filtrate can be further treated to remove any remaining reagents and then concentrated to yield the product.[12]

-

Recrystallization: The crude product can be recrystallized from boiling water to obtain a purified solid.[12]

B. Enzymatic Synthesis

Recent research has explored more sustainable, "green" chemistry approaches for synthesizing 4-nitrophenylalanine. One such method involves the use of immobilized phenylalanine ammonia lyase (PAL) in a continuous flow system. This chemoenzymatic approach can achieve high conversion rates (around 89% ± 5%) with shorter reaction times.[13]

Analytical Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of H-DL-Phe(4-NO2)-OH and for separating its enantiomers.[4][6][14]

General Protocol Outline:

-

Column: A chiral column (e.g., Crownpak CR+) is necessary for the separation of D- and L-enantiomers.[14] For general purity analysis, a C18 column can be used.[15]

-

Mobile Phase: The mobile phase composition will vary depending on the column and the specific separation required. For instance, a mixture of an aqueous buffer and an organic solvent like acetonitrile is common.[16]

-

Detection: Due to the presence of the chromophoric nitrophenyl group, UV detection is a suitable method.[5][7] The inherent fluorescence of the aromatic ring can also be utilized for detection.[16]

-

Internal Standard: For quantitative analysis, an internal standard such as β-N-methylamino-L-alanine may be used.[7]

B. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.[11][17][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as the nitro group, carboxylic acid, and amino group.[1][18][19]

Visualizations

Caption: Chemical synthesis workflow for H-DL-Phe(4-NO2)-OH.

Caption: General analytical workflow for H-DL-Phe(4-NO2)-OH.

Caption: Logical relationships of H-DL-Phe(4-NO2)-OH.

Applications in Research and Development

H-DL-Phe(4-NO2)-OH is a versatile compound with several applications in scientific research:

-

Peptide Synthesis: It serves as a building block for the creation of modified peptides and peptidomimetics.[1][4] The nitro group can be used as a handle for further chemical modifications or can influence the peptide's conformation and biological activity.

-

Enzyme Inhibition and Protein Structure Analysis: As a synthetic analog of phenylalanine, it is used in biochemical studies to investigate enzyme mechanisms and protein interactions.[1][4][5]

-

Chromophoric Tag: The nitro group acts as a convenient UV tag, which is useful for the detection and quantification of peptides and other molecules it is incorporated into.[5][7]

-

Pharmaceutical Research: It is an important intermediate in the synthesis of various pharmaceuticals.[1][4][6] Its unique properties are leveraged in drug discovery to develop novel therapeutic agents.[4]

References

- 1. guidechem.com [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]

- 8. 4-nitro-DL-phenylalanine [stenutz.eu]

- 9. 4-Nitro-L-phenylalanine, 98% | CAS 949-99-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. 4-硝基-DL-苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Growth, structural, spectral, optical, and thermal studies on amino acid based new NLO single crystal: L-phenylalanine-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Applications of H-DL-Phe(4-NO2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key applications of H-DL-Phe(4-NO2)-OH, also known as 4-Nitro-DL-phenylalanine. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery, where the nitro group serves as a useful handle for further chemical modifications or as a spectroscopic probe.

Commercial Supplier Overview

H-DL-Phe(4-NO2)-OH is readily available from a variety of commercial chemical suppliers. The product is typically offered in various purities and quantities to suit different research and development needs. Below is a comparative summary of offerings from prominent suppliers.

Table 1: Commercial Suppliers of H-DL-Phe(4-NO2)-OH

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 2922-40-9 | C9H10N2O4 | 210.19 | ≥98% | 5g, 25g |

| MedChemExpress | 2922-40-9 | C9H10N2O4 | 210.19 | >98% | 100mg, 250mg, 500mg, 1g, 5g |

| Thermo Fisher Scientific | 2922-40-9 | C9H10N2O4 | 210.19 | Varies by brand | 25g (via eMolecules) |

| BOC Sciences | 2922-40-9 | C9H10N2O4 | 210.19 | ≥97% (HPLC) | Gram to kilogram scales |

| Chem-Impex | 2922-40-9 | C9H10N2O4·H2O | 228.20 | ≥99% (HPLC) | Inquire for quantities |

| BLDpharm | 2922-40-9 | C9H10N2O4 | 210.19 | Inquire | Bulk quantities available |

Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers' websites for current pricing. Purity and available quantities are representative and may vary.

Key Applications and Experimental Protocols

The primary applications of H-DL-Phe(4-NO2)-OH and its derivatives are in peptide synthesis and as a precursor for the synthesis of other novel amino acids. The racemic nature of H-DL-Phe(4-NO2)-OH often necessitates either the use of the racemic mixture or a resolution step to isolate the desired stereoisomer. For peptide synthesis, the N-protected Fmoc derivative of the L-enantiomer, Fmoc-L-Phe(4-NO2)-OH, is commonly used.

Experimental Protocol 1: Incorporation of a 4-Nitrophenylalanine Residue into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a dipeptide, for example, Ala-Phe(4-NO2), using Fmoc-L-Phe(4-NO2)-OH. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Materials:

-

Fmoc-L-Ala-OH

-

Fmoc-L-Phe(4-NO2)-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-L-Phe(4-NO2)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling:

-

Repeat the pre-activation and coupling steps with Fmoc-L-Ala-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection steps to remove the N-terminal Fmoc group from the alanine residue.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Experimental Protocol 2: Conceptual Outline for Enzymatic Resolution of DL-4-Nitrophenylalanine

Enzymatic resolution is a common method to separate enantiomers from a racemic mixture. This conceptual protocol describes the use of an aminoacylase for the stereoselective hydrolysis of N-acetyl-DL-4-nitrophenylalanine.

Materials:

-

H-DL-Phe(4-NO2)-OH

-

Acetic anhydride

-

Aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium hydroxide or sodium hydroxide solution for pH adjustment

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Ethyl acetate

-

Hydrochloric acid

Methodology:

-

N-Acetylation: Acetylate the amino group of H-DL-Phe(4-NO2)-OH using acetic anhydride under basic conditions to produce N-acetyl-DL-4-nitrophenylalanine.

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl-DL-4-nitrophenylalanine in the buffer solution.

-

Add the aminoacylase enzyme to the solution.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) while maintaining the pH at 7.5 by the controlled addition of a base. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-4-nitrophenylalanine and leaving N-acetyl-D-4-nitrophenylalanine unreacted.

-

-

Separation:

-

Terminate the enzymatic reaction, for example, by heat denaturation of the enzyme.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the N-acetyl-D-4-nitrophenylalanine into an organic solvent such as ethyl acetate.

-

The aqueous layer will contain the L-4-nitrophenylalanine.

-

-

Isolation:

-

Isolate the L-4-nitrophenylalanine from the aqueous layer, for instance, by crystallization at its isoelectric point.

-

Isolate the N-acetyl-D-4-nitrophenylalanine from the organic layer by solvent evaporation. The D-enantiomer can be obtained after a subsequent hydrolysis step.

-

Mandatory Visualizations

Logical Workflow: Supplier Qualification for Critical Reagents

The following diagram illustrates a typical workflow for qualifying a new supplier of a critical chemical reagent like H-DL-Phe(4-NO2)-OH, ensuring quality and consistency for research and development.

Caption: A flowchart of the supplier qualification process.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical nature of adding an amino acid residue during solid-phase peptide synthesis, a primary application for derivatives of H-DL-Phe(4-NO2)-OH.

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.

Involvement in Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that H-DL-Phe(4-NO2)-OH is directly involved in specific cellular signaling pathways. Its primary role in biomedical research is that of a synthetic intermediate and a building block for creating peptides with unique properties. While natural phenylalanine is a precursor to neurotransmitters and is involved in various metabolic pathways, the synthetic 4-nitro derivative is not known to be recognized by the enzymatic machinery of these pathways. Researchers have, however, used related nitro-aromatic compounds as spectroscopic probes to study protein structure and function, but this does not imply a direct role in signaling cascades. The Ehrlich pathway, for instance, is involved in the catabolism of L-Phenylalanine but is not known to process this synthetic derivative.[1]

References

The Multifaceted Biological Activities of Nitrated Phenylalanine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Nitrated derivatives of the essential amino acid phenylalanine are gaining increasing attention within the scientific community for their diverse and potent biological activities. Arising from endogenous metabolic processes under conditions of nitrative stress, as well as being synthetically accessible, these modified amino acids and their incorporation into peptides and proteins have significant implications for cellular signaling, neurodegenerative diseases, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of nitrated phenylalanine, with a focus on its isomers: 2-nitro-phenylalanine, 3-nitro-phenylalanine, and 4-nitro-phenylalanine. We delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols for their study, and visualize associated signaling pathways. This document aims to serve as a critical resource for researchers seeking to explore the translational potential of nitrated phenylalanine in drug discovery and biomedical research.

Introduction to Nitrated Phenylalanine

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to several important biomolecules, including the neurotransmitters dopamine and norepinephrine.[1] The nitration of phenylalanine, a post-translational modification that can also occur to the free amino acid, involves the addition of a nitro (-NO2) group to the phenyl ring. This modification can be mediated by reactive nitrogen species (RNS) such as peroxynitrite, which is formed from the reaction of superoxide and nitric oxide.[2][3] The position of the nitro group on the phenyl ring (ortho, meta, or para) gives rise to three main isomers: 2-nitro-phenylalanine (2-NPA), 3-nitro-phenylalanine (3-NPA), and 4-nitro-phenylalanine (4-NPA), each with distinct chemical properties and biological activities.

Increased levels of nitrated proteins, particularly those containing 3-nitrotyrosine (a related nitrated aromatic amino acid), are considered markers of nitrative stress and have been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[4][5] While much of the research has focused on nitrated tyrosine within proteins, the biological significance of free nitrated phenylalanine and its incorporation into peptides is an emerging area of investigation.

Biological Activities of Nitrated Phenylalanine Isomers

The biological effects of nitrated phenylalanine are diverse and isomer-specific. They range from tools for protein engineering to potential modulators of key cellular processes.

4-Nitro-L-phenylalanine (4-NPA)

4-NPA is a versatile tool in biochemical and pharmaceutical research. It is utilized to study protein folding and stability, and as a probe to analyze enzyme activity and protein-protein interactions.[6] Furthermore, its ability to be incorporated into peptides and proteins makes it a valuable building block for the synthesis of labeled biomolecules and for the development of novel drugs, particularly those targeting protein-related diseases.[4] It is important to note that 4-nitrophenylalanine is classified as toxic if swallowed.

3-Nitro-phenylalanine (3-NPA)

3-NPA and its derivatives are of particular interest in the field of neuroscience and drug discovery. It is used in peptide synthesis to modulate the biological activity, stability, and pharmacokinetic profiles of peptides.[5][7] There is evidence suggesting its potential in the study of neurotransmitter pathways and receptor interactions, making it a valuable building block for the design of therapeutics for neurological disorders.[8] One of the notable applications of D-3-Nitrophenylalanine is in the synthesis of plasmin inhibitors, which are crucial for regulating blood clotting.[7]

2-Nitro-L-phenylalanine (2-NPA)

2-NPA possesses a unique photochemical property that allows for the light-inducible cleavage of the polypeptide backbone.[4][9][10][11][12] This unnatural amino acid can be genetically encoded into proteins in response to an amber stop codon.[10][13] Upon irradiation with UV light (e.g., 365 nm), a cinnoline-forming reaction occurs, leading to site-specific cleavage of the protein.[4][9][10][11][12] This provides researchers with a powerful tool for the spatial and temporal control of protein activity, enabling applications in zymogen activation and the controlled release of biologically active peptides.[10]

Quantitative Data on the Biological Activity of Nitrated Phenylalanine

While research into the direct quantitative effects of free nitrated phenylalanine is still emerging, some data is available for their derivatives and their impact on specific biological systems. The following tables summarize the available quantitative information.

| Isomer | Biological System/Target | Activity Metric | Value | Reference(s) |

| 4-NPA Derivative | N-(p-nitrobenzoyl)-L-phenylalanine | Acute Toxicity (Mice) | DL50 | > 2000 mg/kg |

| 2-NPA | T4 Lysozyme (containing 2-NPA) | Photocleavage Efficiency | ~30% | [10][13] |

Nitrated Phenylalanine in Cellular Signaling and Disease

The nitration of phenylalanine and its incorporation into proteins can have profound effects on cellular signaling pathways, particularly in the context of neurodegenerative diseases.

Inhibition of Tyrosine Hydroxylase and Dopamine Synthesis

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[9] High concentrations of phenylalanine are known to inhibit TH.[14] Peroxynitrite-mediated nitration of TH leads to a loss of its enzymatic activity, which can impair dopamine metabolism.[4] This inactivation of TH is a proposed mechanism contributing to the dopamine deficiency observed in Parkinson's disease.[4] While direct studies on the inhibitory effects of free nitrated phenylalanine on TH are limited, it is plausible that these molecules could also modulate its activity, given their structural similarity to both phenylalanine and nitrated tyrosine.

Caption: Potential inhibition of dopamine synthesis by nitrated phenylalanine.

Mitochondrial Dysfunction